molecular formula C21H17IN4O B11525463 N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide

Cat. No.: B11525463
M. Wt: 468.3 g/mol
InChI Key: KYLAJVRCOUGBOR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide is an organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring, a dimethylphenyl group, and an iodinated benzamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the formation of the benzotriazole intermediate by reacting o-phenylenediamine with nitrous acid.

    Introduction of Dimethylphenyl Group: The benzotriazole intermediate is then reacted with 3,4-dimethylphenylamine to introduce the dimethylphenyl group.

    Iodination: The final step involves the iodination of the benzamide moiety using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodinated benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The benzotriazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The iodinated benzamide moiety can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but lacks the benzotriazole and iodinated benzamide moieties.

    Amitraz: A compound with a similar benzotriazole structure but different functional groups, used as an acaricide and insecticide.

    N-(2,4-Dimethylphenyl)-N’-methylformamidine: Another related compound with a similar core structure but different substituents.

Uniqueness

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide is unique due to the combination of its benzotriazole ring, dimethylphenyl group, and iodinated benzamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C21H17IN4O

Molecular Weight

468.3 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-iodobenzamide

InChI

InChI=1S/C21H17IN4O/c1-13-7-9-16(11-14(13)2)26-24-19-10-8-15(12-20(19)25-26)23-21(27)17-5-3-4-6-18(17)22/h3-12H,1-2H3,(H,23,27)

InChI Key

KYLAJVRCOUGBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4I)C

Origin of Product

United States

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